Cas no 89543-62-4 (8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-(4-methylphenyl)-)

8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-(4-methylphenyl)- structure
89543-62-4 structure
Product Name:8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-(4-methylphenyl)-
CAS No:89543-62-4
MF:C17H20N2
MW:252.354104042053
CID:597094
PubChem ID:20269140
Update Time:2025-04-19

8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-(4-methylphenyl)-
    • 2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinolin-8-amine
    • DTXSID20604382
    • 89543-62-4
    • SCHEMBL11013456
    • 2-Methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
    • CHEMBL18308
    • 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
    • Inchi: 1S/C17H20N2/c1-12-6-8-13(9-7-12)15-10-19(2)11-16-14(15)4-3-5-17(16)18/h3-9,15H,10-11,18H2,1-2H3
    • InChI Key: JKMWBERMCFHEPB-UHFFFAOYSA-N
    • SMILES: N1(C)CC2C(=CC=CC=2C(C2C=CC(C)=CC=2)C1)N

Computed Properties

  • Exact Mass: 252.162648646g/mol
  • Monoisotopic Mass: 252.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.3Ų
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